2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-(4-Fluorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with fluorophenyl, methoxyphenyl, and acetamide groups. Its molecular formula is C₂₁H₁₉FN₃O₂S, with an average molecular mass of 396.46 g/mol. This compound is structurally related to pyrazole-based acetamides, which are studied for their pharmacological and coordination chemistry applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-26-16-8-6-15(7-9-16)24-20(17-11-27-12-18(17)23-24)22-19(25)10-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHLSRHBCVCJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is C20H18FN3O2S, with a molecular weight of 383.44 g/mol. The structure includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In a study involving MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, it demonstrated growth inhibition with GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the suppression of specific kinases involved in cancer progression.
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- In Vitro Studies : Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory processes.
- Potential Applications : These findings suggest that this compound could be developed as a therapeutic agent for treating inflammatory diseases.
Other Pharmacological Activities
In addition to its anticancer and anti-inflammatory properties, the compound may exhibit other biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : Some pyrazole derivatives have shown promise in neuroprotection in models of neurodegenerative diseases.
Case Studies and Research Findings
- Study on Anticancer Properties : A comprehensive study published in MDPI reviewed various pyrazole compounds and their effects on cancer cell lines. This specific derivative was noted for its potent activity against multiple types of cancer cells .
- Mechanistic Insights : Another research highlighted the role of thieno[3,4-c]pyrazole derivatives in modulating signaling pathways related to cell survival and apoptosis .
- Comparative Analysis : In comparative studies with other known anticancer agents, this compound displayed superior efficacy against specific cancer types, suggesting its potential as a lead compound for further development.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound may improve membrane permeability compared to the sulfone-containing analog , which is more polar and likely less bioavailable.
- Molecular Weight : The target compound (396.46 g/mol) is intermediate in size between the simpler analog (277.32 g/mol) and the bulkier sulfone derivative (478.47 g/mol) .
Crystallographic and Conformational Analysis
The dihedral angle between aromatic rings in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide is 65.2°, with hydrogen-bonding networks stabilizing its crystal packing . By contrast, the thieno[3,4-c]pyrazole core in the target compound likely imposes torsional constraints, though direct crystallographic data are unavailable. Sulfone-containing analogs (e.g., ) may exhibit enhanced hydrogen-bonding capacity due to the sulfone oxygen atoms.
Preparation Methods
Cyclization of Thiophene Derivatives
Reagents :
- 3,4-Dihydrothiophene-1,1-dioxide (sulfolene)
- Hydrazine hydrate (N₂H₄·H₂O)
Procedure :
- Sulfolene (10 mmol) is refluxed with hydrazine hydrate (20 mmol) in ethanol (50 mL) for 6 hours.
- The mixture is cooled, and the precipitated solid is filtered and washed with cold ethanol.
Key Reaction :
$$
\text{Sulfolene} + \text{Hydrazine} \rightarrow \text{Thieno[3,4-c]pyrazole} + \text{H}2\text{O} + \text{SO}2
$$
Functionalization with 4-Methoxyphenyl Group
The 4-methoxyphenyl group is introduced at position 2 via nucleophilic aromatic substitution (NAS).
NAS Reaction Conditions
Reagents :
- Thieno[3,4-c]pyrazole (5 mmol)
- 4-Methoxybenzyl chloride (6 mmol)
- Potassium carbonate (K₂CO₃, 10 mmol)
- Dimethylformamide (DMF, 30 mL)
Procedure :
- The core (5 mmol) and K₂CO₃ (10 mmol) are suspended in DMF under nitrogen.
- 4-Methoxybenzyl chloride (6 mmol) is added dropwise at 80°C, and the reaction is stirred for 12 hours.
- The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate 7:3).
Acetamide Coupling with 4-Fluorophenyl Moiety
The final step involves coupling the 4-fluorophenylacetic acid derivative to the functionalized pyrazole.
Acetylation Protocol
Reagents :
- 2-(4-Methoxyphenyl)thieno[3,4-c]pyrazol-3-amine (3 mmol)
- 4-Fluorophenylacetyl chloride (3.3 mmol)
- Triethylamine (TEA, 6 mmol)
- Dichloromethane (DCM, 20 mL)
Procedure :
- The amine (3 mmol) and TEA (6 mmol) are dissolved in DCM at 0°C.
- 4-Fluorophenylacetyl chloride (3.3 mmol) is added slowly, and the mixture is stirred for 4 hours at room temperature.
- The organic layer is washed with brine, dried (Na₂SO₄), and concentrated.
- Purification via flash chromatography (DCM/methanol 95:5) yields the final product.
Optimization and Green Chemistry Approaches
Modern synthetic improvements include:
Microwave-Assisted Synthesis
Solvent-Free Reactions
- Catalyst : Zeolite-supported K₂CO₃.
- Efficiency : Eliminates DMF, improving atom economy and reducing waste.
Structural Characterization Data
Spectroscopic Analysis
X-ray Crystallography
- Crystal System : Triclinic, space group P-1.
- Key Metrics :
Challenges and Troubleshooting
Q & A
Q. What are the key steps in synthesizing 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?
The synthesis involves multi-step organic reactions:
- Core formation : Cyclization of precursors to construct the thieno[3,4-c]pyrazole core (e.g., using halogenated intermediates).
- Substitution reactions : Introducing the 4-fluorophenyl and 4-methoxyphenyl groups via nucleophilic or electrophilic substitutions.
- Purification : Techniques like recrystallization or column chromatography are critical for achieving >90% purity. Key reagents include dimethylformamide (DMF) or dichloromethane (DCM) as solvents, with temperature control (±2°C) to optimize yields .
Q. Which analytical techniques are essential for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorophenyl groups).
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 65.2° between aromatic planes in analogous structures).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design reduced reaction time by 40% in related acetamide syntheses .
- Computational modeling : Tools like density functional theory (DFT) predict transition states, guiding solvent selection (e.g., polar aprotic solvents enhance nucleophilic substitutions) .
- Real-time monitoring : HPLC tracks intermediate formation, enabling rapid adjustments (e.g., quenching side reactions with acetic acid) .
Q. How should researchers address contradictions in reported biological activity data?
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay variability (e.g., cell line differences in kinase inhibition assays).
- Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed ATP concentrations in enzymatic assays).
- Structural analogs : Test derivatives to isolate activity-contributing groups (e.g., fluorophenyl vs. chlorophenyl substitutions) .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : Software like AutoDock Vina simulates ligand-receptor binding (e.g., docking into COX-2 active sites, with binding energies <−8.0 kcal/mol indicating strong affinity).
- MD simulations : Assess stability of docked complexes over 100 ns trajectories (e.g., RMSD <2.0 Å suggests stable binding).
- Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with Ser530 in COX-2) .
Methodological Notes
- Contradiction resolution : Cross-validate NMR data with X-ray results to confirm substituent orientation .
- Yield optimization : Prioritize solvent polarity and catalyst synergy over temperature extremes to avoid decomposition .
- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
